Cas no 61864-48-0 (4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione)

4-Fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated isoindole derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a fluorine substituent, which can enhance metabolic stability and bioavailability, making it valuable for drug discovery. The methyl group at the 2-position may influence steric and electronic properties, offering tunability for target interactions. This compound serves as a versatile intermediate in the synthesis of heterocyclic frameworks, particularly in the development of bioactive molecules. Its well-defined chemical properties and synthetic accessibility make it suitable for exploratory studies in medicinal chemistry and material science. Handling should adhere to standard safety protocols for fluorinated organic compounds.
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione structure
61864-48-0 structure
Product name:4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:61864-48-0
MF:C9H6FNO2
MW:179.147845745087
MDL:MFCD28015683
CID:1114953
PubChem ID:12377032

4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-methyl-1H-Isoindole-1,3(2H)-dione
    • 4-fluoro-2-methylisoindole-1,3-dione
    • SB65865
    • DTXSID40495158
    • Z2181780449
    • 61864-48-0
    • EN300-318029
    • AKOS030619864
    • SCHEMBL8418554
    • 4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
    • 4-fluoro-2-methylisoindoline-1,3-dione
    • MDL: MFCD28015683
    • Inchi: InChI=1S/C9H6FNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3
    • InChI Key: VUAIIYBBJUDJFA-UHFFFAOYSA-N
    • SMILES: CN1C(=O)C2=C(C1=O)C(=CC=C2)F

Computed Properties

  • Exact Mass: 179.03828
  • Monoisotopic Mass: 179.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • PSA: 37.38

4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione Security Information

4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-318029-0.1g
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95.0%
0.1g
$306.0 2025-03-19
Chemenu
CM239743-1g
4-Fluoro-2-methylisoindoline-1,3-dione
61864-48-0 95%+
1g
$*** 2023-05-30
Enamine
EN300-318029-1.0g
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95.0%
1.0g
$884.0 2025-03-19
TRC
B440858-50mg
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0
50mg
$ 210.00 2022-06-07
Aaron
AR01BWH2-1g
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95%
1g
$1241.00 2025-02-09
Enamine
EN300-318029-1g
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95%
1g
$884.0 2023-09-05
Enamine
EN300-318029-10g
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95%
10g
$3807.0 2023-09-05
A2B Chem LLC
AW33818-2.5g
4-fluoro-2-methyl-2,3-dihydro-1h-isoindole-1,3-dione
61864-48-0 95%
2.5g
$1862.00 2024-04-19
A2B Chem LLC
AW33818-1g
4-fluoro-2-methyl-2,3-dihydro-1h-isoindole-1,3-dione
61864-48-0 95%
1g
$966.00 2024-04-19
1PlusChem
1P01BW8Q-100mg
4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
61864-48-0 95%
100mg
$441.00 2024-04-22

Additional information on 4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

4-Fluoro-2-Methyl-2,3-Dihydro-1H-Isoindole-1,3-Dione (CAS No. 61864-48-0): A Comprehensive Overview

4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione, also identified by its CAS registry number 61864-48-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug discovery and advanced materials development. Recent studies have highlighted its role as a versatile building block in organic synthesis, making it a subject of interest for researchers worldwide.

The molecular structure of 4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione consists of a fused bicyclic system with two ketone groups and a fluorine substituent. The isoindole core is a derivative of indole, which is a heterocyclic aromatic compound with nitrogen at the 3-position. The substitution pattern in this compound introduces both electron-withdrawing and electron-donating groups, which significantly influence its chemical reactivity and physical properties. The presence of the fluorine atom at the 4-position adds to the compound's electronic diversity, making it an attractive candidate for various synthetic transformations.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-fluoro-2-methyl derivatives such as this compound. Researchers have employed strategies like Suzuki coupling, Stille coupling, and other cross-coupling reactions to synthesize this compound with high precision. These methods not only enhance the yield but also ensure the purity required for subsequent applications in drug design and material science.

In terms of physical properties, CAS No. 61864-48-0 exhibits a melting point of approximately 250°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated π-systems. These properties are crucial for its application as a chromophore in optoelectronic materials.

The application of 4-fluoro derivatives in drug discovery has been explored extensively in recent years. Studies have shown that this compound can serve as a lead molecule for developing potential therapeutic agents targeting various diseases such as cancer and neurodegenerative disorders. Its ability to modulate key biological pathways makes it an invaluable tool in medicinal chemistry research.

Moreover, CAS No. 61864 series compounds have found applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The isoindole dione framework provides excellent electronic communication properties, which are essential for these applications.

Recent research has focused on modifying the substituent pattern on the isoindole core to enhance its electronic properties further. For instance, introducing electron-withdrawing groups like fluorine at specific positions has been shown to increase the compound's stability and luminescence efficiency.

In conclusion, 4-fluoro derivatives like CAS No. 61864 series compounds represent a promising class of molecules with diverse applications across multiple disciplines. Their unique structural features and tunable properties make them indispensable tools for researchers aiming to develop innovative solutions in chemistry and materials science.

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